molecular formula C14H10FN3O3 B11797754 3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole

3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Cat. No.: B11797754
M. Wt: 287.25 g/mol
InChI Key: GIGWLAJTBKOJNX-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a nitro group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves a multi-step process. One common method includes the nitration of 1H-indazole to introduce the nitro group, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halides or organometallic compounds are used under various conditions, including the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the fluorobenzyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzyloxy)phenylboronic acid
  • (6S)-1-chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)pyrrolo[1,2-a]pyrazin-4(6H)-one

Uniqueness

3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the specific combination of the fluorobenzyl and nitro groups attached to the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]-5-nitro-1H-indazole

InChI

InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)8-21-14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,8H2,(H,16,17)

InChI Key

GIGWLAJTBKOJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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